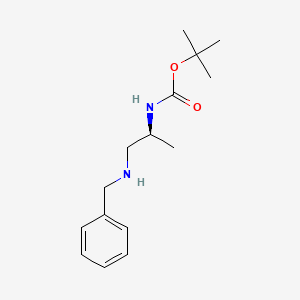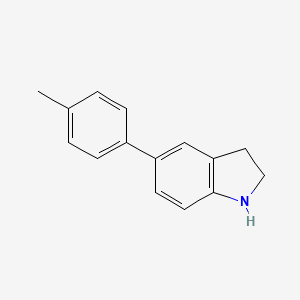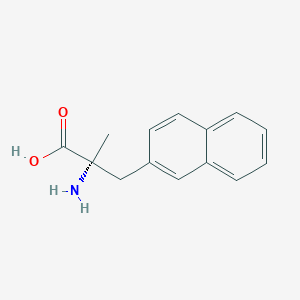![molecular formula C10H17FN2O4 B12851073 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring and a fluoro-acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: Depending on the nucleophile used, products can include azido or thiocyanato derivatives.
Deprotection: Removal of the Boc group yields the free amine derivative.
科学研究应用
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
作用机制
The mechanism of action of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine ring can provide structural rigidity. The Boc group serves as a protecting group during synthesis and can be removed to reveal the active amine functionality.
相似化合物的比较
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Similar structure but lacks the fluoro group.
2-[3-(tert-Butoxycarbonylamino)azetidin-1-yl]-2-(2-naphthyl)acetic Acid: Contains a naphthyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
属性
分子式 |
C10H17FN2O4 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC 名称 |
2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H17FN2O4/c1-9(2,3)17-8(16)13-10(4-12-5-10)6(11)7(14)15/h6,12H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChI 键 |
XXGOMQFMKIAKRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)

![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)




